(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-4-10-22-17-15(20)6-5-7-16(17)24-19(22)21-18(23)14-9-8-12(2)11-13(14)3/h1,5-9,11H,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFMDNCEDNULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNS. Its structural features include a thiazole ring and a dimethylbenzamide moiety, which contribute to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole moiety has been shown to exhibit cytotoxic effects through various mechanisms:
- Inhibition of Kinases : Thiazole-containing compounds have been identified as inhibitors of key kinases involved in cancer progression.
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibited IC values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. They have been tested against a range of pathogens, including bacteria and fungi:
- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
- Case Studies : Several studies reported that thiazole-based compounds showed promising results against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Antiparasitic Activity
The compound's structure suggests potential activity against parasitic infections:
- Targeting Trypanosomatids : Similar compounds have shown efficacy against Trypanosoma brucei and Leishmania species, with reported EC values in the nanomolar range for certain derivatives .
- Phenotypic Screening : High-throughput screening techniques have identified thiazole derivatives as active agents against various parasitic strains, supporting their development as antiparasitic drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances cytotoxicity and selectivity against cancer cells |
| Dimethyl Group | Increases lipophilicity, improving cell membrane penetration |
| Thiazole Ring | Essential for interaction with biological targets |
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data
While experimental data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn from analogs:
Table 3: Inferred Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
